molecular formula C16H20FN5O4S B2831906 3-fluoro-4-methoxy-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide CAS No. 2034469-45-7

3-fluoro-4-methoxy-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide

Cat. No.: B2831906
CAS No.: 2034469-45-7
M. Wt: 397.43
InChI Key: IZSKIZRSVMTBLR-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of fluorine, methoxy, pyrrolidine, triazine, and benzenesulfonamide groups

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules.

Biology

In biological research, it may be used to study enzyme interactions and protein binding due to its structural complexity.

Medicine

Medicinally, this compound is of interest for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In industry, it could be used in the synthesis of advanced materials or as a precursor for other chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.

    Introduction of the Pyrrolidine Group: Pyrrolidine is introduced via nucleophilic substitution reactions.

    Attachment of the Benzenesulfonamide Group: This step involves sulfonation reactions where benzenesulfonyl chloride reacts with the intermediate compounds.

    Methoxylation and Fluorination: Methoxy groups are introduced through methylation reactions, and fluorine is added via electrophilic fluorination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

    Reduction: Products include amines or alcohols.

    Substitution: Products vary depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups can enhance binding affinity and specificity, while the triazine and sulfonamide groups may interact with active sites or catalytic residues.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide: Lacks the fluorine atom, which may reduce its reactivity.

    3-fluoro-4-methoxybenzenesulfonamide: Simpler structure, lacking the triazine and pyrrolidine groups, which may limit its applications.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN5O4S/c1-25-13-6-5-11(9-12(13)17)27(23,24)18-10-14-19-15(21-16(20-14)26-2)22-7-3-4-8-22/h5-6,9,18H,3-4,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSKIZRSVMTBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=N2)OC)N3CCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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